methyl S-methyl-L-cysteinate
Overview
Description
Methyl S-methyl-L-cysteinate is a derivative of the amino acid cysteine. It is characterized by the presence of a methyl group attached to the sulfur atom of the cysteine molecule. This compound is known for its occurrence in various natural sources, including plants and vegetables. It has been studied for its potential biological activities and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl S-methyl-L-cysteinate can be synthesized through several methods. One common approach involves the methylation of L-cysteine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methylation reactions. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated control systems. The final product is usually purified through crystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl S-methyl-L-cysteinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The methyl group on the sulfur atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its role in cellular processes and as a potential antioxidant.
Medicine: Research has shown its potential neuroprotective effects and its ability to modulate oxidative stress.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism by which methyl S-methyl-L-cysteinate exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It activates methionine sulfoxide reductase A (MsrA), which helps scavenge free radicals and protect against oxidative stress.
Neuroprotection: It has been shown to protect against mitochondrial dysfunction and neurotoxicity by mimicking the methionine-centered redox cycle
Comparison with Similar Compounds
Methyl S-methyl-L-cysteinate can be compared with other cysteine derivatives such as:
S-allyl-L-cysteine: Known for its antioxidant and neuroprotective properties.
S-trityl-L-cysteine: Recognized for its anticancer activity.
S-methyl-L-cysteine: Similar in structure but differs in its specific biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of research and development.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-methylsulfanylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-8-5(7)4(6)3-9-2/h4H,3,6H2,1-2H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVLJSHPJLTKD-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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